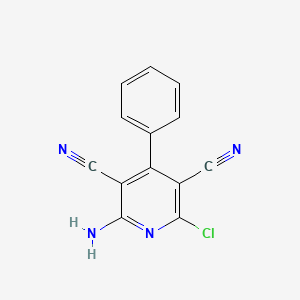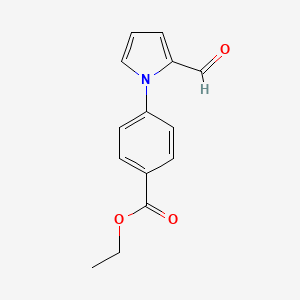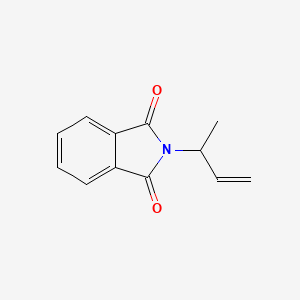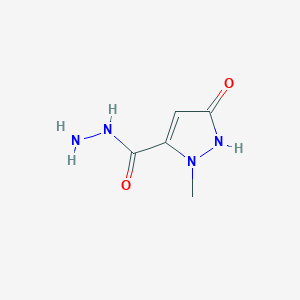
2-Phenylmalonaldehyde
Descripción general
Descripción
2-Phenylmalonaldehyde (2-PMA) is an organic compound that belongs to the class of aldehydes. It is a colorless liquid with a sweet smell and is soluble in water. It is also known as 2-Phenylmalonic acid and is used in the synthesis of compounds like benzaldehyde and cyclohexanone. 2-PMA is also used in the production of pharmaceuticals, fragrances, and cosmetics.
Aplicaciones Científicas De Investigación
Hydrogen Bond Symmetry in Enol Forms
2-Phenylmalonaldehyde has been studied to understand the hydrogen bond symmetry in its enol form. This research is significant because short, strong hydrogen bonds in such compounds are believed to stabilize enzyme-catalyzed reactions. The asymmetry in the intramolecular hydrogen bond of this compound enol, indicative of two equilibrating tautomers, has been confirmed through NMR spectroscopy in different solvents (Perrin & Kim, 1998).
Metabolic Engineering for Fragrance Production
The compound has implications in biotechnological applications, particularly in metabolic engineering of Saccharomyces cerevisiae for fragrance production. It serves as a precursor in the Ehrlich pathway for producing 2-phenylethanol, a compound with a rose-like odor used in perfumery and cosmetics (Kim, Cho, & Hahn, 2014).
Role in Oxidative Reactions
This compound is involved in various oxidative reactions, as seen in the study of its derivatives. For example, its role in the oxidation of cyclopropylamines and aziridines with lead tetraacetate demonstrates its potential in novel methods of C=C bond cleavage in cycloalkenes (Hiyama, Koide, & Nozaki, 1975).
Atmospheric Chemistry and Environmental Impact
In environmental science, studies have focused on the kinetics and products of gas-phase reactions involving derivatives of this compound. Such research is crucial for understanding atmospheric reactions and their implications on environmental chemistry and air quality (Smith, Rigler, Kwok, & Atkinson, 1996).
Enzyme Engineering
This compound derivatives are also significant in enzyme engineering, as shown in the engineering of phenylacetaldehyde reductasefor efficient substrate conversion in concentrated 2-propanol. This research enhances our understanding of enzymatic processes involving aryl ketones and has potential industrial applications (Makino, Inoue, Dairi, & Itoh, 2005).
Synthesis of Benzimidazoles
The synthesis of benzimidazoles, a class of compounds with various applications, utilizes this compound. Research in this area has focused on optimizing reaction conditions, such as temperature and solvent properties, to achieve high yields. This synthesis process highlights the role of this compound in facilitating efficient organic reactions in water (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).
Propiedades
IUPAC Name |
2-phenylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSKBVCLZBQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394882 | |
| Record name | 2-phenylmalonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26591-66-2 | |
| Record name | 2-phenylmalonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylmalondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)


![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)




